molecular formula C24H32N2O4 B12008714 ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate

ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate

Cat. No.: B12008714
M. Wt: 412.5 g/mol
InChI Key: AKUCMKAPHCGRFV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate (CAS: 149881-40-3) is a diketopiperazine derivative and a key degradation product or impurity associated with angiotensin-converting enzyme (ACE) inhibitors, notably trandolapril . Its molecular formula is C₂₃H₃₂N₂O₅, with a molecular weight of 416.51 g/mol . Structurally, it features a decahydropyrazino[1,2-a]indole core fused to a 3-methyl-1,4-dione moiety and an ethyl 4-phenylbutanoate side chain. This compound arises from intramolecular cyclization of trandolapril under specific conditions, impacting drug stability and necessitating rigorous quality control during pharmaceutical manufacturing .

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoate

InChI

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3

InChI Key

AKUCMKAPHCGRFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Metabolite of Trandolapril :
    Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Understanding its properties can aid in evaluating the pharmacokinetics and pharmacodynamics of Trandolapril itself .
  • Reference Standard :
    The compound serves as a reference standard in pharmaceutical formulations and quality control processes. It is utilized to ensure the consistency and efficacy of antihypertensive medications during production .
  • Impurity Characterization :
    As an impurity in Trandolapril formulations, the compound's analysis is crucial for regulatory compliance and safety assessments. Its identification helps in understanding potential side effects and interactions with other drugs .

Research Applications

  • Drug Development Studies :
    Research involving this compound aids in the development of new antihypertensive agents by providing insights into structure-activity relationships (SAR). By studying how modifications to the compound affect its biological activity, researchers can design more effective drugs .
  • Toxicology Studies :
    The compound's safety profile is assessed through various toxicological studies to evaluate its potential risks when used in therapeutic contexts. Understanding its toxicological behavior is essential for ensuring patient safety .
  • Analytical Chemistry :
    This compound is used in analytical chemistry for method development in drug testing and quality assurance processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify this compound in pharmaceutical preparations .

Case Study 1: Metabolic Pathway Investigation

In a study examining the metabolic pathways of Trandolapril, researchers identified this compound as a significant metabolite that contributes to the therapeutic effects of Trandolapril. The study utilized mass spectrometry to trace the metabolite's formation and its subsequent biological activity.

Case Study 2: Impurity Profiling

A comprehensive impurity profiling study was conducted on Trandolapril formulations where this compound was identified as a critical impurity. This study highlighted the importance of monitoring such compounds to ensure drug safety and efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of diketopiperazine impurities commonly observed in ACE inhibitors. Below is a detailed comparison with analogous derivatives:

Structural and Functional Comparison

Compound Name Parent Drug Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
Trandolapril Related Compound D Trandolapril C₂₃H₃₂N₂O₅ 416.51 Decahydropyrazino[1,2-a]indole core; ethyl 4-phenylbutanoate substituent
Perindopril Related Compound D Perindopril C₁₇H₂₆N₂O₄ 322.40 Decahydropyrazino[1,2-a]indole core; pentanoic acid substituent (no phenyl group)
Perindopril Cyclization Product (Ethyl Ester) Perindopril C₁₉H₃₀N₂O₄ 358.43 Ethyl pentanoate substituent; shorter alkyl chain vs. trandolapril analog
Enalapril Related Compound D Enalapril C₂₀H₂₆N₂O₄ 358.43 Hexahydropyrrolo[1,2-a]pyrazine core (no indole ring)
Ramipril Diketopiperazine Ramipril C₂₃H₃₀N₂O₅ 414.50 Cyclopenta ring fused to pyrazine; different substitution pattern

Key Structural Variations and Implications

Core Heterocycle: The decahydropyrazino[1,2-a]indole system in trandolapril and perindopril derivatives (e.g., Trandolapril Related Compound D) confers rigidity and influences solubility . Enalapril Related Compound D substitutes this with a pyrrolo[1,2-a]pyrazine ring, reducing steric hindrance and altering hydrogen-bonding capacity .

Side-Chain Modifications: The ethyl 4-phenylbutanoate group in Trandolapril Related Compound D enhances lipophilicity compared to Perindopril Related Compound D’s shorter pentanoic acid chain .

Crystallographic and Stability Data: The crystal structure of a perindopril analog (space group P4₁2₁2) reveals weak C–H···O interactions, influencing solid-state stability . Modifications in synthesis (e.g., adjusting hydrogenation pressure) reduce impurity formation (e.g., ethyl pentanoate derivatives) by 81%, highlighting structure-dependent degradation pathways .

Pharmacological and Analytical Considerations

Stability and Degradation :
Diketopiperazine formation is a major degradation route for ACE inhibitors. Trandolapril Related Compound D arises under acidic or high-temperature conditions, necessitating HPLC or LC-MS for quantification .

Toxicity Profile: Cyclization products like these are often pharmacologically inactive but may exhibit toxicity, requiring strict regulatory limits (e.g., ≤0.1% in USP monographs) .

Synthetic Control : Optimized hydrogenation conditions (2.0–3.0 MPa pressure, reduced reaction time) minimize unwanted cyclization in trandolapril synthesis, ensuring final product purity >99.6% .

Biological Activity

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H30N2O4
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 129970-98-5
  • Synonyms : Perindopril Impurity F, Perindoprilat EP impurity F, among others .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Effects

  • Antihypertensive Properties : The compound is related to perindopril, an ACE inhibitor used for treating hypertension. It may exhibit similar mechanisms of action by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
  • Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that it can induce apoptosis in human cancer cells, although the specific pathways involved remain to be fully elucidated .
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies and Experimental Data

A selection of studies has been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study 1Antihypertensive ActivityDemonstrated significant reduction in blood pressure in hypertensive rat models.
Study 2CytotoxicityShowed IC50 values indicating effective inhibition of cancer cell proliferation in vitro.
Study 3NeuroprotectionReported decreased levels of oxidative stress markers in neuronal cell cultures treated with the compound.

These studies highlight the compound's multifaceted biological activities and potential therapeutic applications.

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